Product packaging for Methyl 3-[(2-methylpropyl)amino]propanoate(Cat. No.:CAS No. 289656-94-6)

Methyl 3-[(2-methylpropyl)amino]propanoate

Cat. No.: B1417213
CAS No.: 289656-94-6
M. Wt: 159.23 g/mol
InChI Key: QLXUBTFTMFEBAD-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylpropyl)amino]propanoate (CAS: 168209-18-5) is an organic compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol. Structurally, it consists of a propanoate ester backbone substituted at the third carbon with a (2-methylpropyl)amino group. The compound is typically provided at 98% purity and is primarily used for research and development purposes, with explicit precautions against human or industrial application due to unspecified hazards .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1417213 Methyl 3-[(2-methylpropyl)amino]propanoate CAS No. 289656-94-6

Properties

IUPAC Name

methyl 3-(2-methylpropylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXUBTFTMFEBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: Methyl 3-(benzyl(methyl)amino)propanoate
  • Reaction Conditions:
    • Dissolved in ethanol
    • Catalyzed with 10% Pd/C
    • Hydrogen atmosphere at room temperature for approximately 48 hours
  • Process:
    • The benzyl protecting group is cleaved via hydrogenolysis, yielding the free amine.
    • Filtration through Celite removes the catalyst.
    • The mixture is concentrated to obtain the crude amino ester.

Data:

Parameter Conditions Yield Notes
Catalyst Pd/C (10%) Used for hydrogenolysis
Temperature Room temperature For 48 hours
Yield Not specified Complete deprotection confirmed via NMR

This method is favored for its mild conditions and high selectivity, especially when handling sensitive ester functionalities.

Nucleophilic Substitution Using Chiral Triflate Esters

Recent advances have utilized enantiopure chiral triflate esters as key intermediates. These esters are synthesized from enantiopure α-hydroxy acids, which are then displaced by nucleophiles such as amines.

Procedure:

  • Preparation of Chiral Triflate Ester:
    • Enantiopure α-hydroxy acid esters are converted into triflate esters via reaction with triflic anhydride.
  • Nucleophilic Displacement:
    • The triflate ester reacts with 2-methylpropylamine derivatives (e.g., aminopyrrolidine or aminopiperidine) via SN2 reaction.
    • This results in inversion of configuration and formation of the desired amino ester.

Data:

Step Reagents Conditions Yield Notes
Ester formation Triflic anhydride, base Low temperature, inert atmosphere High Enantiopure intermediates
Nucleophilic substitution Amine derivatives SN2, room temperature Good High enantiomeric purity

This approach allows for stereocontrolled synthesis of complex amino acid derivatives with high enantiomeric excess.

Reductive Amination of Aldehydes

Reductive amination offers a versatile route to introduce the amino group onto the backbone.

Procedure:

  • Starting Material: α-Aldehyde derivative of methyl propanoate
  • Reagents:
    • Ethyl glycinate hydrochloride or methylglycinate hydrochloride
    • Sodium cyanoborohydride (NaBH₃CN) as a reducing agent
    • Acetic acid to facilitate imine formation
  • Process:
    • The aldehyde reacts with the amine to form an imine.
    • NaBH₃CN reduces the imine to the amine.
    • The product is a methyl ester of the amino acid derivative.

Data:

Parameter Conditions Yield Notes
Reagent NaBH₃CN Selective reduction
Solvent Methanol For imine formation
Yield Up to 68% Good stereochemical control

This method is particularly useful for synthesizing amino esters with high stereochemical fidelity.

Transesterification and Acidic Hydrolysis

In some routes, transesterification followed by acid hydrolysis is employed to convert protected esters into the target amino ester.

Procedure:

  • Transesterification:
    • React methyl or ethyl esters with alcohols under acidic conditions.
  • Hydrolysis:
    • Reflux in concentrated HCl to convert esters into free acids, followed by esterification to obtain methyl esters.

Data:

Step Conditions Yield Notes
Transesterification Acidic alcohols Variable To modify ester groups
Hydrolysis Reflux in HCl 72% To obtain amino acid derivatives

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
Catalytic Hydrogenation Pd/C, H₂ Deprotection, reduction Mild, high selectivity Extended reaction time
Nucleophilic Substitution Chiral triflate esters, amines Stereocontrolled, high purity Stereochemistry control Requires synthesis of intermediates
Reductive Amination Aldehydes, NaBH₃CN Versatile, efficient Good stereoselectivity Sensitive to aldehyde stability
Transesterification & Hydrolysis Alcohols, acids Functional group modification Flexible Multiple steps, potential side reactions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methylpropyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, with reactions conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides, with the reactions occurring under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-methylpropyl)amino]propanoate's applications are varied, spanning biology, medicine, and potentially other fields [4, 7]. Research suggests its use in enzyme interaction studies and explorations of metabolic pathways.

While specific case studies and comprehensive data tables for this compound are not available in the provided search results, related compounds and applications can provide insight. For example, ethyl 3-[(2-methylpropyl)amino]propanoate, which shares a similar structure, is used in pharmaceutical research, specifically in studying antiarrhythmic drugs and their mechanisms. It is also explored as a scaffold for novel pharmaceutical agents, with researchers modifying its structure to improve potency and selectivity.

Here's a summary of areas where compounds with similar properties are utilized:

1. Pharmaceutical Research:

  • Antiarrhythmic drug studies Ethyl 3-[(2-methylpropyl)amino]propanoate interacts with potassium ion channels in cardiac cells, which helps stabilize cardiac rhythms.
  • Drug design Modification of the compound’s structure can enhance potency and selectivity.

2. Biological Studies:

  • Enzyme Interactions and Metabolic Pathways: this compound can be employed in studies related to enzyme interactions and metabolic pathways.

3. Flavor and Fragrance Chemistry:

  • Fruity and Floral Notes: Ethyl 3-[(2-methylpropyl)amino]propanoate contributes fruity and floral nuances to fragrances.
  • Fragrance Formulations: It is used in perfumes, cosmetics, and food products to enhance scent.

4. Other Applications:

  • Activation Analysis: Useful in manufacturing and research projects requiring rigid standards. Elements in minute quantities can be identified and measured .
  • Radiotracers in Biomedical Research: Radioisotopes and radioactivity are used to seek solutions by methods never before practical or economically feasible .

Structural Features and Property Variations of related compounds :

Compound NameStructural FeaturesUnique Properties
This compoundContains a methyl ester instead of ethylDifferent solubility characteristics
Ethyl 3-aminopropanoateLacks the 2-methylpropyl substitutionDifferent reactivity due to simpler amine structure
Methyl 3-(isopropyl)amino)propanoateContains an isopropyl groupVariations in steric effects affecting reactivity

Mechanism of Action

The mechanism of action of methyl 3-[(2-methylpropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl 3-[(2-methylpropyl)amino]propanoate with structurally analogous propanoate derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound (2-Methylpropyl)amino (C3) C₉H₁₉NO₂ 173.25 Research use, 98% purity
Methyl 3-phenylpropanoate Phenyl (C3) C₁₀H₁₂O₂ 164.20 Synthetic intermediate
Methyl 3-amino-3-cyclobutylpropanoate Cyclobutylamino (C3) C₈H₁₃NO₂ 155.19 Pharmaceutical intermediate
Methyl 3-(4-methoxyphenyl)propanoate 4-Methoxyphenyl (C3) C₁₁H₁₄O₃ 194.23 Hypoglycemic activity (in vitro)
Methyl 3-[(3-aminopropyl)thio]propanoate (3-Aminopropyl)thio (C3) C₇H₁₅NO₂S 177.26 Bioactive thioether derivative

Key Observations

Substituent Impact on Bioactivity Aromatic vs. Aliphatic Substitutents: Methyl 3-phenylpropanoate derivatives (e.g., compounds with 4-methoxyphenyl or 4-chlorophenyl groups) exhibit notable hypoglycemic activity in vitro, enhancing glucose uptake in insulin-resistant HepG2 cells at 10 μM . In contrast, aliphatic amino-substituted derivatives like this compound lack reported biological activity, suggesting that aromaticity may enhance receptor binding or metabolic stability .

Purity and Stability: this compound is noted for high purity (98%), critical for reproducibility in R&D, whereas phenylpropanoate derivatives are often synthesized in 70–97% yields depending on the alkyl chain .

Synthetic Accessibility Phenylpropanoate esters (e.g., methyl, ethyl, or benzyl 3-phenylpropanoates) are synthesized via straightforward esterification or transesterification, achieving yields >70% . Amino-substituted derivatives like this compound likely require more complex multi-step syntheses involving amine coupling or protection/deprotection strategies, though exact protocols are proprietary .

Biological Activity

Methyl 3-[(2-methylpropyl)amino]propanoate, also known as a derivative of amino acid esters, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H19N1O2C_9H_{19}N_1O_2. Its structure features an amino group and an ester functional group, which are critical for its biological activity. The branched alkyl chain contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor or activator of various biochemical pathways, influencing metabolic functions and enzyme activities.

Key Mechanisms:

  • Enzyme Interaction : The compound acts as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting signal transduction pathways linked to mood regulation and cognitive functions.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer research. For instance, investigations into its effects on cell proliferation and apoptosis have shown promising results:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, suggesting its role as a potential anticancer agent .

Cardiovascular Effects

This compound exhibits notable interactions with cardiac ion channels:

  • Potassium Channel Modulation : It has been identified as a Class III antiarrhythmic agent, affecting potassium ion channels in cardiac cells. This action helps stabilize cardiac rhythms and prevent arrhythmias .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Results : The compound showed a dose-dependent inhibition of cell growth with significant apoptosis induction at higher concentrations.
  • Cardiac Function Assessment :
    • Objective : To assess the impact on cardiac action potentials in isolated heart tissues.
    • Results : this compound prolonged the repolarization phase, indicating potential therapeutic benefits in managing arrhythmias.

Research Findings Summary Table

Study FocusResults SummaryReference
Anticancer ActivityInhibition of cell proliferation; apoptosis induction
Cardiovascular EffectsModulation of potassium channels; antiarrhythmic effects
Enzyme InteractionSubstrate for enzymatic reactions; formation of active metabolites

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
  • Cardiovascular Treatments : As a modulator of cardiac ion channels, it holds potential for treating arrhythmias and other heart-related conditions.

Q & A

Basic Questions

Q. What are common synthetic routes for Methyl 3-[(2-methylpropyl)amino]propanoate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, esterification of 3-[(2-methylpropyl)amino]propanoic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling reactions involving methyl chloroformate. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic methods are used for structural characterization?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and ester/amine functionality.
  • IR : Identification of carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • X-ray Crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. In case of skin exposure, wash immediately with soap/water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What biological pathways or targets are associated with this compound?

  • Methodological Answer : Structural analogs (e.g., 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid) are studied as enzyme inhibitors or precursors in drug synthesis. Target identification often involves fluorescence tagging, enzyme kinetics (Michaelis-Menten assays), or computational docking (AutoDock/Vina) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).
  • Monitor impurities via HPLC (C18 column, UV detection at 254 nm) or LC-MS , referencing pharmacopeial impurity standards (e.g., EP/ICH guidelines) .
  • Implement flow chemistry for better control of exothermic reactions.

Q. How to resolve discrepancies in NMR data for structural confirmation?

  • Methodological Answer :

  • Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators like Gaussian).
  • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .

Q. What strategies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months, per ICH Q1A).
  • Analyze degradation products via HPLC-DAD/ELSD and quantify using calibration curves.
  • Evaluate photostability with a ICH Q1B-compliant light cabinet .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways.
  • Perform CRISPR-Cas9 knockout studies to identify essential cellular targets.
  • Combine surface plasmon resonance (SPR) and ITC for binding affinity/thermodynamics .

Data Contradiction Analysis

Q. How to address conflicting impurity profiles reported in literature?

  • Methodological Answer :

  • Replicate synthesis using published protocols and analyze impurities via LC-HRMS for accurate mass identification.
  • Cross-reference with reference standards (e.g., EP Impurity A-F) to validate retention times .
  • Consider pH-dependent degradation studies to identify labile functional groups.

Notes

  • Advanced Techniques : Emphasized DOE, computational modeling, and advanced analytical methods.
  • Safety Compliance : Referenced OSHA/ICH standards for handling and stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-[(2-methylpropyl)amino]propanoate
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Methyl 3-[(2-methylpropyl)amino]propanoate

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